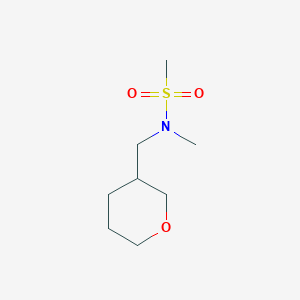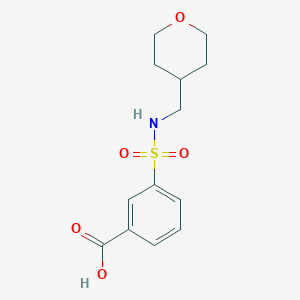![molecular formula C17H16N2O2 B7577003 N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, also known as MEOP or 5-MeO-MIPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It was first synthesized by Alexander Shulgin in the 1980s and has since gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is thought to involve the activation of the 5-HT2A receptor, which leads to the modulation of neurotransmitter release and synaptic plasticity. This activation can result in changes in mood, perception, and cognition. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been shown to have a moderate affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT7.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been reported to produce visual and auditory hallucinations, as well as changes in mood and perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide offers several advantages for use in scientific research, including its high potency, selectivity for serotonin receptors, and unique chemical structure. However, its psychoactive effects may limit its use in certain experimental settings, and caution should be exercised when handling and administering the compound.
Orientations Futures
There are several potential future directions for research on N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, including studies on its potential therapeutic applications in the treatment of psychiatric disorders, as well as investigations into its mechanism of action and interactions with other neurotransmitter systems. Further studies on the safety and toxicity of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide are also needed to fully understand its potential risks and benefits.
Méthodes De Synthèse
The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide involves the condensation of 5-methoxyindole-3-carboxaldehyde with 3-(dimethylamino)phenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then hydrolyzed to yield N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide in its freebase form. The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is relatively straightforward and can be achieved using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, serotonin receptors, and psychoactive substances. It has been shown to exhibit a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been studied for its potential use as a tool in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-4-2-3-12(9-15)11-19-17(20)14-5-6-16-13(10-14)7-8-18-16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGUHZJRBWVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)

![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)



![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
